molecular formula C28H35NO2 B1389327 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline CAS No. 1040690-10-5

4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline

Cat. No.: B1389327
CAS No.: 1040690-10-5
M. Wt: 417.6 g/mol
InChI Key: ZQWJKBUILWVYPU-UHFFFAOYSA-N
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Description

4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline is an organic compound that features a heptyloxy group attached to a benzene ring, which is further connected to an aniline group substituted with a phenethyloxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline typically involves multiple steps:

    Formation of the Heptyloxybenzene Intermediate: Heptyl bromide reacts with phenol in the presence of a base (such as potassium carbonate) to form heptyloxybenzene.

    Synthesis of the Phenethyloxybenzyl Intermediate: Phenethyl bromide reacts with benzyl alcohol in the presence of a base to form phenethyloxybenzyl alcohol.

    Coupling Reaction: The heptyloxybenzene intermediate is reacted with the phenethyloxybenzyl intermediate in the presence of a coupling agent (such as N,N’-dicyclohexylcarbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Proteomics Research

Mechanism of Action:
The compound is utilized in proteomics for its ability to interact with specific proteins or enzymes. It modulates their activity, which can lead to various biological effects. The hydrophobic heptyloxy group enhances its solubility in organic solvents, making it suitable for biological assays and interactions with lipid membranes .

Case Studies:

  • Enzyme Inhibition: Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders.
  • Protein Binding Assays: The compound has been used in binding assays to study protein-ligand interactions, crucial for drug discovery and development.

Medicinal Chemistry

Therapeutic Potential:
this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may exhibit similar properties .

Research Findings:

  • Neuroprotection: Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, a contributing factor in diseases like Alzheimer’s.
  • Drug Development: Ongoing research is focused on optimizing its structure to enhance bioavailability and efficacy as a neuroprotective drug.

Materials Science

Polymeric Applications:
The compound's unique hydrophobic properties make it an excellent candidate for developing novel polymeric materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability.

Case Studies:

  • Conductive Polymers: Research has explored using this compound in the synthesis of conductive polymers, which have applications in electronic devices.
  • Coatings and Adhesives: The compound has been tested as an additive in coatings to improve adhesion and durability.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Heptyloxy)benzoic Acid: Similar in structure but lacks the aniline and phenethyloxybenzyl groups.

    4-(Heptyloxy)phenyl Isocyanate: Contains a heptyloxy group but has an isocyanate functional group instead of an aniline group.

    Phenyl Boronic Acid Derivatives: Share the phenyl group but have different functional groups attached.

Biological Activity

4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available anilines and phenolic compounds. The heptyloxy group is introduced to enhance lipophilicity, which is crucial for biological activity. The synthetic route generally follows:

  • Formation of the Phenethyloxy Group : This is achieved through nucleophilic substitution reactions.
  • Introduction of the Heptyloxy Chain : The heptyloxy chain is typically added via alkylation methods.
  • Final Coupling Reaction : The final product is formed through coupling reactions between the modified aniline and the phenethyloxy derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid . The selectivity of these compounds for bacterial cells over mammalian cells suggests a favorable therapeutic index.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in HepG2 liver cancer cells. In vitro studies have demonstrated that treatment with similar compounds leads to cell cycle arrest and increased apoptosis rates, indicating a mechanism that could be exploited for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Heptyloxy Group : Enhances lipophilicity, aiding in membrane permeability.
  • Phenethyloxy Substituent : Influences the binding affinity to biological targets.
  • Aniline Core : Provides a basic structure that can interact with various biological molecules.

Table 1 summarizes the SAR findings from related compounds:

Compound StructureMIC (µM)Selectivity Index (SI)Apoptosis Induction (%)
4-Aminoquinoline2.7High35
4-(Heptyloxy)TBDTBDTBD

Case Studies

  • Antimycobacterial Evaluation : In a study involving a series of synthesized compounds, derivatives with similar structures to this compound showed MIC values as low as 2.7 µM against M. tuberculosis, indicating strong antimycobacterial activity .
  • Cancer Cell Studies : Research examining the effects of structurally related compounds on HepG2 cells demonstrated significant induction of apoptosis and cell cycle arrest at concentrations as low as 2 µM, highlighting their potential as anticancer agents .

Properties

IUPAC Name

4-heptoxy-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO2/c1-2-3-4-5-11-21-30-27-18-16-26(17-19-27)29-23-25-14-9-10-15-28(25)31-22-20-24-12-7-6-8-13-24/h6-10,12-19,29H,2-5,11,20-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJKBUILWVYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185993
Record name N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040690-10-5
Record name N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040690-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Heptyloxy)phenyl]-2-(2-phenylethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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